![molecular formula C27H26BrN2P B14642530 Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide CAS No. 54774-78-6](/img/structure/B14642530.png)
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide is a complex organic compound with the molecular formula C30H30BrN2P. This compound is known for its unique structure, which includes a triphenylphosphonium core attached to a hydrazinylidene propyl group. It is often used in various chemical reactions and has applications in scientific research due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable hydrazone derivative. One common method includes the reaction of triphenylphosphine with 2-(2-phenylhydrazinylidene)propyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halide salts (e.g., sodium chloride, sodium iodide); reactions are often conducted in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phosphonium salts.
科学研究应用
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The hydrazinylidene group can also undergo tautomerization, leading to different reactive intermediates that can further react with other molecules.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacks the hydrazinylidene group.
Triphenylmethylphosphonium bromide: Similar structure but with a methyl group instead of the hydrazinylidene propyl group.
Triphenyl(propyl)phosphonium bromide: Similar structure but without the phenylhydrazinylidene group.
Uniqueness
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
54774-78-6 |
|---|---|
分子式 |
C27H26BrN2P |
分子量 |
489.4 g/mol |
IUPAC 名称 |
triphenyl-[2-(phenylhydrazinylidene)propyl]phosphanium;bromide |
InChI |
InChI=1S/C27H26N2P.BrH/c1-23(28-29-24-14-6-2-7-15-24)22-30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21,29H,22H2,1H3;1H/q+1;/p-1 |
InChI 键 |
OPHSFQWJEKVKPY-UHFFFAOYSA-M |
规范 SMILES |
CC(=NNC1=CC=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


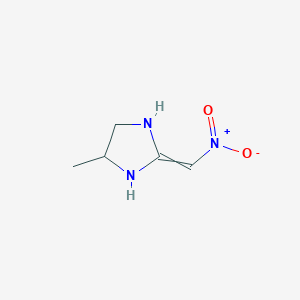
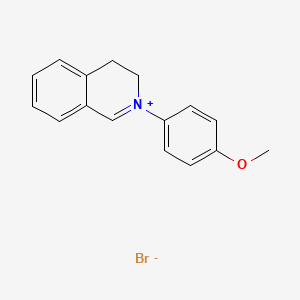
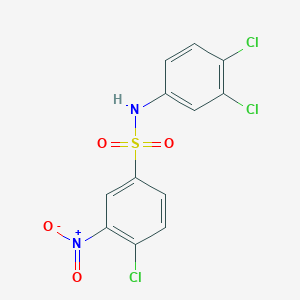
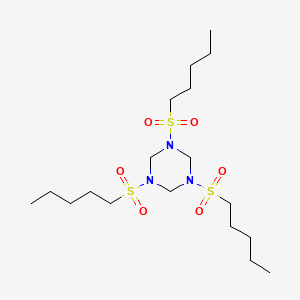
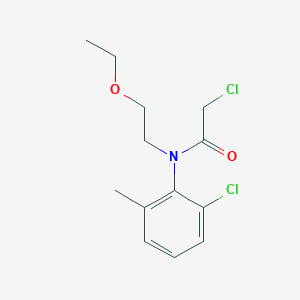
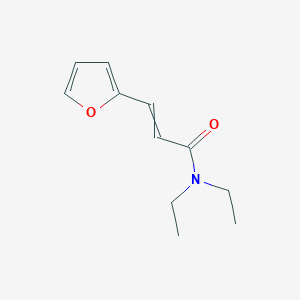

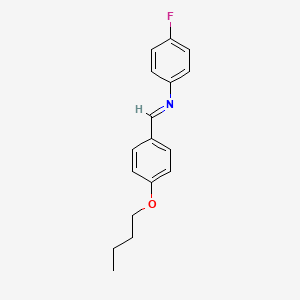


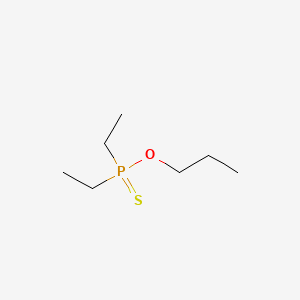

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
